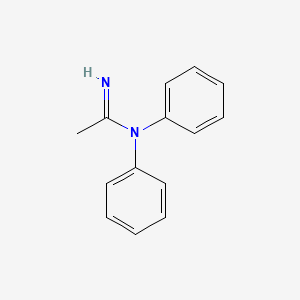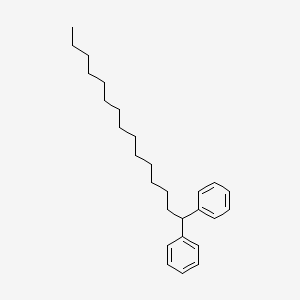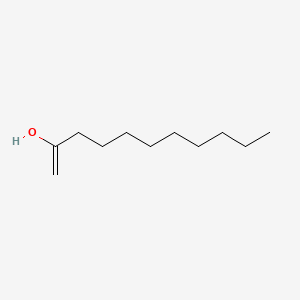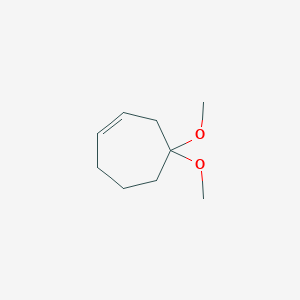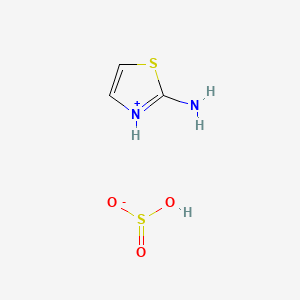
Thiazol-2-ylammonium hydrogen sulphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazol-2-ylammonium hydrogen sulphite is a chemical compound with the molecular formula C3H6N2O3S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of thiazol-2-ylammonium hydrogen sulphite typically involves the reaction of thiazole derivatives with ammonium hydrogen sulphite. The reaction conditions often include mild temperatures and aqueous or organic solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Thiazol-2-ylammonium hydrogen sulphite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield thiazole derivatives with different functional groups.
Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. .
Applications De Recherche Scientifique
Thiazol-2-ylammonium hydrogen sulphite has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making them valuable in biological research.
Medicine: Thiazole-based compounds are used in the development of pharmaceuticals for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of thiazol-2-ylammonium hydrogen sulphite involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives can inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death). Additionally, thiazole compounds can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
Thiazol-2-ylammonium hydrogen sulphite can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Tiazofurin: An anticancer agent used in the treatment of certain types of leukemia.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS. What sets this compound apart is its unique combination of sulfur and nitrogen atoms, which confer distinct chemical and biological properties. .
Propriétés
Numéro CAS |
93857-62-6 |
|---|---|
Formule moléculaire |
C3H6N2O3S2 |
Poids moléculaire |
182.2 g/mol |
Nom IUPAC |
hydrogen sulfite;1,3-thiazol-3-ium-2-amine |
InChI |
InChI=1S/C3H4N2S.H2O3S/c4-3-5-1-2-6-3;1-4(2)3/h1-2H,(H2,4,5);(H2,1,2,3) |
Clé InChI |
FRTDJTCZPSPLJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=[NH+]1)N.OS(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


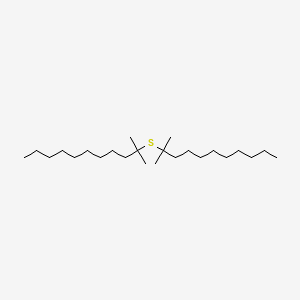
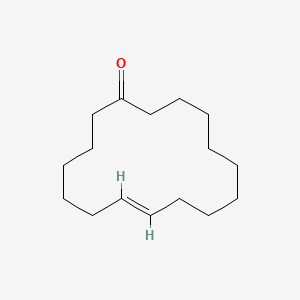
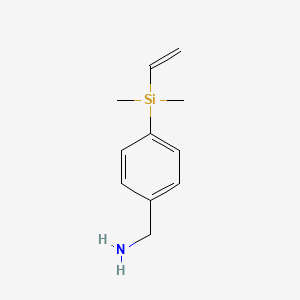
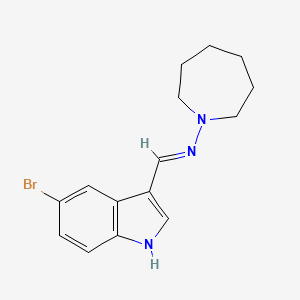

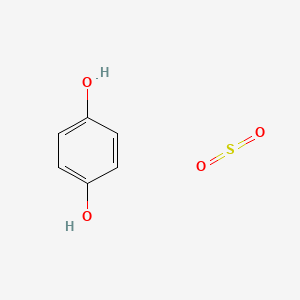
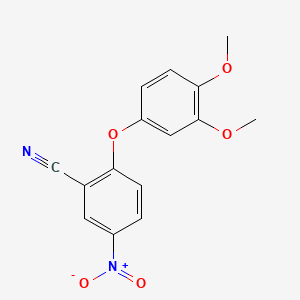

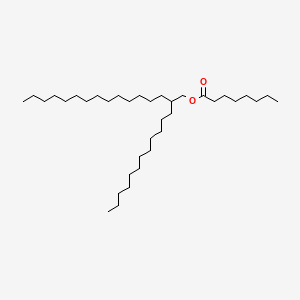
![2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12647514.png)
